molecular formula C8H10BrN3O2 B1464730 Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate CAS No. 1159823-83-2

Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate

Cat. No.: B1464730
CAS No.: 1159823-83-2
M. Wt: 260.09 g/mol
InChI Key: MSJIEFRRPDPTHH-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate: is an organic compound with the molecular formula C8H10BrN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate typically involves the reaction of 5-bromopyrimidine-2-amine with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds, which are of significant interest in medicinal chemistry .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its pyrimidine core is a common motif in many biologically active molecules, making it a valuable scaffold for drug discovery .

Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties. Its derivatives may find applications in the development of organic semiconductors or other advanced materials .

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate is not well-documented. as a derivative of pyrimidine, it is likely to interact with biological targets such as enzymes or receptors that recognize pyrimidine structures. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an ester and an amino group attached to the pyrimidine ring.

Properties

IUPAC Name

ethyl 2-[(5-bromopyrimidin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O2/c1-2-14-7(13)5-12-8-10-3-6(9)4-11-8/h3-4H,2,5H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJIEFRRPDPTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695129
Record name Ethyl N-(5-bromopyrimidin-2-yl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159823-83-2
Record name Ethyl N-(5-bromopyrimidin-2-yl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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